molecular formula C11H7ClN2O2 B13872823 2-Chloro-5-(3-nitrophenyl)pyridine

2-Chloro-5-(3-nitrophenyl)pyridine

Cat. No.: B13872823
M. Wt: 234.64 g/mol
InChI Key: CFJONZPCZDQKCT-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-nitrophenyl)pyridine is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-nitrophenyl)pyridine typically involves the nitration of 2-chloro-5-phenylpyridine. The nitration process introduces a nitro group (-NO2) into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(3-nitrophenyl)pyridine is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and the development of bioactive compounds.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly in cancer research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-nitrophenyl)pyridine depends on its specific application. In the context of its use as an intermediate in organic synthesis, it acts as a building block that undergoes various chemical transformations to form more complex molecules. The molecular targets and pathways involved are specific to the reactions it participates in and the final products formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-nitrophenyl)pyridine
  • 2-Chloro-5-(4-nitrophenyl)pyridine
  • 2-Chloro-5-(3-aminophenyl)pyridine

Comparison

2-Chloro-5-(3-nitrophenyl)pyridine is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-5-(3-nitrophenyl)pyridine

InChI

InChI=1S/C11H7ClN2O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H

InChI Key

CFJONZPCZDQKCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)Cl

Origin of Product

United States

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